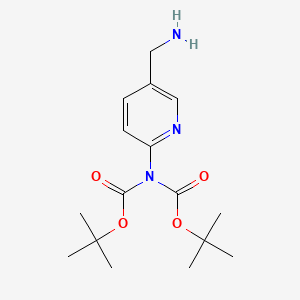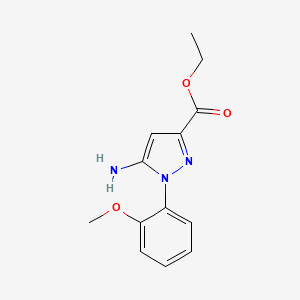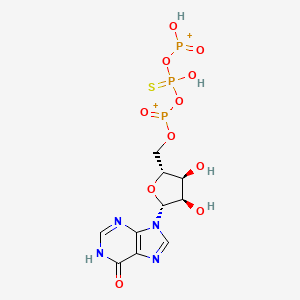
Inosine 5'-(trihydrogendiphosphate), P'-anhydride with phosphorothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid involves complex chemical reactions.
Chemical Reactions Analysis
Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not extensively detailed in the available literature. the compound’s structure suggests that it can participate in reactions typical of nucleotides and phosphorothioates, leading to the formation of various products depending on the reaction conditions .
Scientific Research Applications
Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid involves its interaction with molecular targets and pathways related to nucleotides. The compound’s phosphorothioate group allows it to mimic natural nucleotides while exhibiting resistance to enzymatic degradation. This property makes it useful in studying nucleotide-related processes and developing nucleotide-based therapeutics .
Comparison with Similar Compounds
Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid can be compared to other nucleotide analogs, such as:
Adenosine 5’-[γ-thio]triphosphate: A stable analog of ATP used in various biochemical studies.
Guanosine 5’-[γ-thio]triphosphate: A GTP analog used to study G-protein-coupled receptor signaling.
Inosine 5’-triphosphate: Another inosine nucleotide analog used in enzymatic studies.
These compounds share similar structural features but differ in their specific applications and chemical properties, highlighting the uniqueness of Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid in research settings.
Properties
Molecular Formula |
C10H13N4O11P3S+2 |
|---|---|
Molecular Weight |
490.22 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphinothioyl]oxy-oxophosphanium |
InChI |
InChI=1S/C10H11N4O11P3S/c15-6-4(1-22-27(20)25-28(21,29)24-26(18)19)23-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H-2,11,12,17,18,19,21,29)/p+2/t4-,6-,7-,10-,28?/m1/s1 |
InChI Key |
ZWWJGBYSIACIBG-ALTRSKMRSA-P |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO[P+](=O)OP(=S)(O)O[P+](=O)O)O)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO[P+](=O)OP(=S)(O)O[P+](=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Methylsulfanyl)propoxy]benzoic acid](/img/structure/B12065218.png)

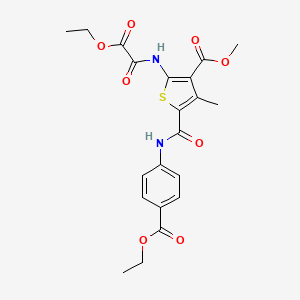
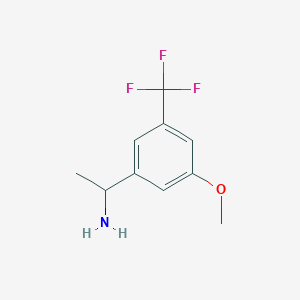

![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid](/img/structure/B12065235.png)
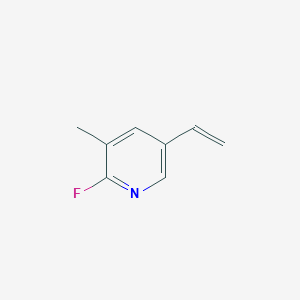
![1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B12065246.png)
![1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylic acid](/img/structure/B12065253.png)

